molecular formula C20H22N2O3 B2566118 Phenyl 4-(benzamidomethyl)piperidine-1-carboxylate CAS No. 1235008-11-3

Phenyl 4-(benzamidomethyl)piperidine-1-carboxylate

Cat. No.: B2566118
CAS No.: 1235008-11-3
M. Wt: 338.407
InChI Key: VWJHVRGMLIKCHS-UHFFFAOYSA-N
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Description

Phenyl 4-(benzamidomethyl)piperidine-1-carboxylate is a complex organic compound that belongs to the piperidine class of chemicals Piperidines are six-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-(benzamidomethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine with benzyl chloride to form N-benzylpiperidine. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Phenyl 4-(benzamidomethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido group or the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Phenyl 4-(benzamidomethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl 4-(benzamidomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Phenyl 4-(benzamidomethyl)piperidine-1-carboxylate can be compared with other piperidine derivatives such as:

  • 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid
  • 4-Anilino-1-benzylpiperidine-4-carbonitrile

These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the phenyl, benzamido, and piperidine moieties in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

phenyl 4-(benzamidomethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-19(17-7-3-1-4-8-17)21-15-16-11-13-22(14-12-16)20(24)25-18-9-5-2-6-10-18/h1-10,16H,11-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJHVRGMLIKCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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